molecular formula C8H14N2O B1468885 1-(3-Aminocyclobutyl)pyrrolidin-2-one CAS No. 1341440-21-8

1-(3-Aminocyclobutyl)pyrrolidin-2-one

Cat. No.: B1468885
CAS No.: 1341440-21-8
M. Wt: 154.21 g/mol
InChI Key: WEICWNSIZYAIQC-UHFFFAOYSA-N
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Description

1-(3-Aminocyclobutyl)pyrrolidin-2-one is a bicyclic compound featuring a pyrrolidin-2-one core fused with a 3-aminocyclobutyl substituent.

Properties

IUPAC Name

1-(3-aminocyclobutyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-6-4-7(5-6)10-3-1-2-8(10)11/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEICWNSIZYAIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminocyclobutyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(3-Aminocyclobutyl)pyrrolidin-2-one is characterized by a pyrrolidine ring fused with a cyclobutane moiety, which contributes to its unique properties. The molecular formula is C8H14N2OC_8H_{14}N_2O, and it has a molecular weight of approximately 158.21 g/mol. Understanding its structure is crucial for elucidating its biological functions.

The biological activity of 1-(3-Aminocyclobutyl)pyrrolidin-2-one is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors involved in critical cellular pathways. Research indicates that this compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, potentially leading to altered cellular responses.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticancer Properties

1-(3-Aminocyclobutyl)pyrrolidin-2-one has been evaluated for its anticancer potential in various studies. For instance, in vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells.

Cell Line Concentration (µM) Effect
MDA-MB-2316.25Significant decrease in viability
Prostate Cancer Cells25Moderate cytotoxicity

The compound's ability to induce apoptosis and inhibit cell cycle progression has been noted, suggesting a multifaceted approach to cancer treatment.

Antimicrobial Activity

Additionally, studies have indicated that 1-(3-Aminocyclobutyl)pyrrolidin-2-one possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

Case Study 1: Anticancer Efficacy

In a recent study published in Pharmaceuticals, researchers synthesized derivatives of pyrrolidinone compounds and tested them against breast cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxic effects at low concentrations, supporting the potential of 1-(3-Aminocyclobutyl)pyrrolidin-2-one as a lead compound for further drug development .

Case Study 2: Mechanistic Insights

A study focusing on the mechanism of action highlighted that the compound influences the AKT signaling pathway, which is crucial for cell survival and proliferation. Docking studies revealed strong binding affinities with AKT, suggesting that this interaction may underlie its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidinone Core

1-(3-Aminopropyl)pyrrolidin-2-one
  • Structure: A linear aminopropyl chain replaces the cyclobutyl group.
  • Key Differences: The aminopropyl chain offers greater conformational flexibility compared to the rigid cyclobutyl ring.
  • Activity : Higher flexibility may enhance off-target interactions, reducing selectivity.
1-(2-Aminophenyl)pyrrolidin-2-one (CAS 14453-65-7)
  • Structure: An aromatic 2-aminophenyl substituent.
  • Key Differences :
    • The aromatic ring enables π-π stacking with hydrophobic pockets, absent in the aliphatic cyclobutyl group.
    • Electronic effects from the phenyl ring may influence solubility and metabolic stability .
  • Activity : Likely targets receptors with aromatic binding sites (e.g., GPCRs or enzymes with hydrophobic clefts).
1-Aminopyrrolidin-2-one Hydrochloride
  • Structure: A simple amino group directly attached to the pyrrolidinone core.
  • Key Differences :
    • Lacks the cyclobutyl substituent, reducing steric hindrance and lipophilicity.
    • Simpler structure may limit target engagement complexity .
  • Activity : Primarily serves as a precursor or intermediate in synthesis.

Core Ring Modifications

Piperidin-2-one and Perhydroazepin-2-one Analogs
  • Structure: Six-membered (piperidinone) and seven-membered (azepinone) lactam cores.
  • Key Differences: Larger rings increase conformational flexibility. Perhydroazepin-2-one derivatives exhibit 1.5–2× higher activity in aminopeptidase inhibition compared to pyrrolidin-2-one, likely due to better fit in enzyme active sites . The cyclobutyl substituent in 1-(3-Aminocyclobutyl)pyrrolidin-2-one may compensate for the smaller pyrrolidinone core by enhancing rigidity and target complementarity.
Benzylated Pyrrolidin-2-one Derivatives
  • Structure: Benzyl or substituted benzyl groups attached to the pyrrolidinone core.
  • Key Differences: Bulky benzyl groups (e.g., 4-methoxybenzyl) improve acetylcholinesterase (AChE) inhibition by occupying hydrophobic pockets, whereas the aminocyclobutyl group may prioritize hydrogen bonding . Example: Compound 10b (3-(4-fluorobenzoyl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) shows anti-Alzheimer’s activity comparable to donepezil .

Preparation Methods

Reported Synthetic Routes and Key Steps

While direct literature specifically on 1-(3-Aminocyclobutyl)pyrrolidin-2-one is limited, related synthetic strategies for 3-aminopyrrolidin-2-one derivatives and cyclobutyl amines provide a foundation.

Synthesis of 3-Aminopyrrolidin-2-one Core

  • Starting from DL-2,4-diaminobutyric acid dihydrochloride, 3-aminopyrrolidin-2-one can be synthesized by cyclization in the presence of hexamethyldisilazane (HMDS) in acetonitrile under reflux for 40 hours.
  • The reaction involves dehydration and ring closure to form the pyrrolidinone ring with an amino substituent at the 3-position.
  • After reflux, the mixture is quenched in cold methanol, stirred, and concentrated to isolate the product with a yield of approximately 78%.
Step Reagents/Conditions Outcome
1 DL-2,4-diaminobutyric acid dihydrochloride Starting material
2 Hexamethyldisilazane, acetonitrile, reflux (40 h) Cyclization to 3-aminopyrrolidin-2-one
3 Quenching in cold methanol Product isolation

Alternative Synthetic Strategies

  • Use of protecting groups on the amino functions to prevent side reactions during ring formation.
  • Employing reductive amination protocols using sodium borohydride or borane complexes to attach the aminocyclobutyl group to pyrrolidin-2-one derivatives.
  • Ring formation reactions using boron trifluoride etherate or other Lewis acids to facilitate cyclization steps.

Detailed Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvent Acetonitrile, methanol, tetrahydrofuran Acetonitrile for cyclization; methanol for quenching
Temperature Room temperature to reflux (~80°C) Reflux for extended periods (up to 40 h)
Reagents Hexamethyldisilazane, sodium borohydride, borane HMDS for cyclization; hydrides for reduction
Reaction Time 30 min to 40 hours Longer times favor cyclization completeness
Work-up Quenching with cold methanol, filtration Removal of by-products and isolation
Yield ~78% for 3-aminopyrrolidin-2-one synthesis Dependent on purity and reaction control

Research Findings and Optimization Insights

  • The use of hexamethyldisilazane is effective for cyclization of diaminobutyric acid derivatives to pyrrolidinones, providing good yields and purity.
  • Extended reflux times (up to 40 hours) are necessary to drive the cyclization to completion.
  • Quenching in cold methanol helps precipitate the product and facilitates isolation.
  • Protection of amino groups during multi-step synthesis is crucial to prevent side reactions.
  • Reductive amination using sodium borohydride or borane reagents offers a mild and selective route to introduce the aminocyclobutyl substituent onto pyrrolidinone frameworks.
  • Purification typically involves filtration and recrystallization to achieve high purity.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Reaction Type Yield (%) Notes
1 DL-2,4-diaminobutyric acid dihydrochloride Hexamethyldisilazane, acetonitrile, reflux 40 h Cyclization 78 Formation of 3-aminopyrrolidin-2-one core
2 Cyclobutyl halide/ketone derivatives Sodium borohydride/borane, reductive amination Reductive amination Variable Introduction of 3-aminocyclobutyl substituent
3 Protected amino intermediates Lewis acids (e.g., boron trifluoride etherate) Ring formation Variable Facilitates ring closure and substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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